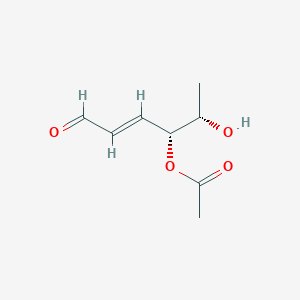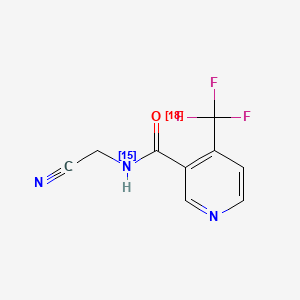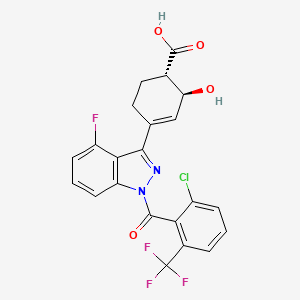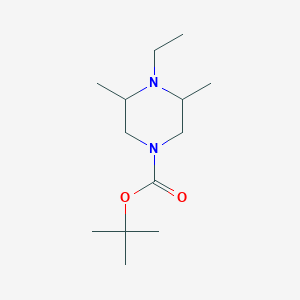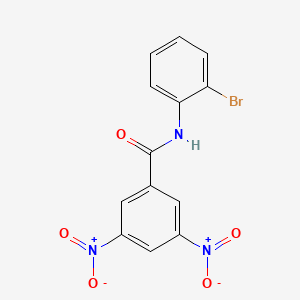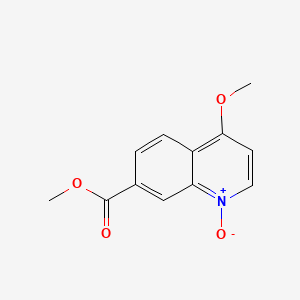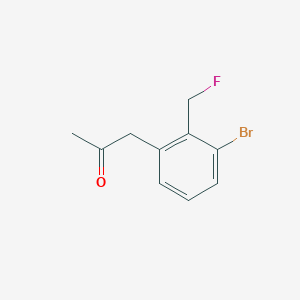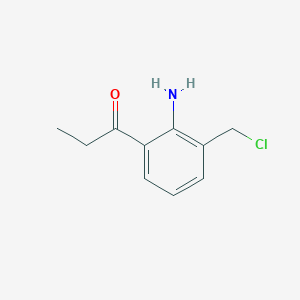
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde, followed by bromination. One common method is:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde in the presence of an acid catalyst to form the benzimidazole core.
Bromination: The resulting benzimidazole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dihydro-.
Substitution: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-disubstituted-.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- can be compared with other benzimidazole derivatives such as:
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dichloro-: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-difluoro-:
Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dimethyl-: Methyl groups instead of bromine, affecting the compound’s steric and electronic characteristics.
The uniqueness of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- lies in its bromine atoms, which enhance its reactivity and potential for various applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
62871-29-8 |
|---|---|
Molekularformel |
C13H8Br2N2O |
Molekulargewicht |
368.02 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-4,6-dibromophenol |
InChI |
InChI=1S/C13H8Br2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |
InChI-Schlüssel |
ZLUDVWPICUNDGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


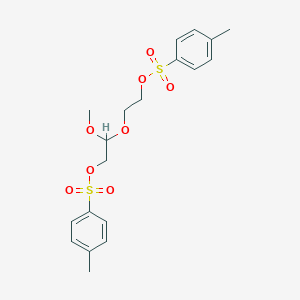
![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
